2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid
Description
Properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethylcarbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-6-8-13(9-7-12)22-11-10-18-16(19)14-4-2-3-5-15(14)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSSGQPKPOXDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with 2-(4-methylphenoxy)ethylamine. The process may include steps such as esterification, amidation, and purification through recrystallization or chromatography. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amine or alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to halogenated or alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines or alcohols, and substituted aromatic compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
2-({2-[2-(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid (CAS: 302904-35-4) Molecular Formula: C₁₇H₁₆N₂O₅ Molecular Weight: 328.33 g/mol Substituents: Incorporates a hydrazine linker and an acetyl group attached to the phenoxyethyl chain, unlike the amino carbonyl group in the target compound .
2-(4-Methylphenyl)benzoic acid (CAS: 7148-03-0) Molecular Formula: C₁₄H₁₂O₂ Molecular Weight: 212.25 g/mol Substituents: Lacks the amino carbonyl and phenoxyethyl groups, simplifying its structure to a biphenylcarboxylic acid derivative .
Data Table: Structural and Physical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid (423731-45-7) | C₁₈H₁₉NO₄ | 299.33 | 4-Methylphenoxyethylamino carbonyl |
| 2-({2-[2-(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid (302904-35-4) | C₁₇H₁₆N₂O₅ | 328.33 | Hydrazine-acetyl-phenoxyethyl |
| 2-({2-[2-(4-Methoxyphenyl)acetyl]hydrazino}carbonyl)benzoic acid (349614-60-4) | C₁₇H₁₆N₂O₅ | 328.33 | Hydrazine-acetyl-methoxyphenyl |
| 2-(4-Methylphenyl)benzoic acid (7148-03-0) | C₁₄H₁₂O₂ | 212.25 | Biphenylcarboxylic acid |
Functional Implications and Research Findings
- The hydrazine-containing analogs (CAS: 302904-35-4 and 349614-60-4) exhibit increased molecular weight and polarity, which could influence solubility and pharmacokinetics .
- Synthetic Utility: The phenoxyethylamino carbonyl group in the target compound provides a versatile site for further functionalization, such as coupling with amines or carboxylic acids, which is absent in the biphenylcarboxylic acid derivative .
Electronic Effects :
Comparison with Broader Benzoic Acid Derivatives
- BAY60-2770 and BAY58-2667 (from ): These compounds share a benzoic acid core but feature extended alkyl chains and fluorinated aromatic groups. Their larger size and fluorine content enhance stability and target selectivity, unlike the simpler phenoxyethyl group in the target compound . Example: BAY60-2770 (C₂₈H₂₄F₄N₂O₄) has a molecular weight of 552.5 g/mol, nearly double that of the target compound .
- Naptalam (CAS: 132-66-1): A herbicide with a naphthalenylamino carbonyl group instead of phenoxyethyl. This structural difference confers herbicidal activity, absent in the target compound .
Biological Activity
2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid, also referred to by its IUPAC name, is a complex organic compound with a molecular formula of C17H17NO4 and a molecular weight of 299.33 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzoic acid core linked to a 2-(4-methylphenoxy)ethylamino group. Its unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.33 g/mol |
| CAS Number | 423731-45-7 |
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may inhibit or activate these targets, leading to various biological effects, including modulation of protein degradation pathways like the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) .
Anticancer Properties
In vitro studies have demonstrated that benzoic acid derivatives can induce apoptosis in cancer cells. The activation of proteasomal and lysosomal pathways by these compounds suggests potential utility in cancer therapies. For example, compounds structurally similar to this compound have shown promising results in enhancing cell death in cancer cell lines without significant cytotoxicity to normal cells .
Case Studies
-
Study on Protein Degradation Systems : A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts, revealing that certain compounds significantly promoted the activity of both UPP and ALP pathways, suggesting potential applications in anti-aging therapies and cancer treatment .
- Key Findings :
- Enhanced proteasomal activity was observed at concentrations of 1 and 10 μg/mL.
- No cytotoxicity was noted in treated fibroblast cell lines.
- Key Findings :
- Antimicrobial Evaluation : A comparative analysis of various benzoic acid derivatives indicated that while some exhibited strong antibacterial properties, further investigation into the specific activities of this compound is warranted to establish its efficacy fully.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid, and how can purity be optimized?
- Methodology : The compound’s synthesis typically involves coupling 2-(4-Methylphenoxy)ethylamine with a benzoyl chloride derivative under Schotten-Baumann conditions. Key steps include controlled pH during amide bond formation to avoid hydrolysis. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Monitoring by HPLC or LC-MS ensures removal of unreacted amine or acid byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : and NMR confirm the presence of the 4-methylphenoxy group (δ ~6.8–7.2 ppm for aromatic protons, δ ~2.3 ppm for methyl) and the amide bond (δ ~8.1 ppm for NH).
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1700 cm (carboxylic acid C=O) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 342.14 for CHNO) .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Stability tests under varying pH (2–9) and temperatures (4°C–40°C) reveal degradation at extremes (pH <3 or >8, T >37°C). Store at -20°C in anhydrous conditions to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., methyl vs. methoxy) influence the compound’s bioactivity?
- Methodology : Comparative studies with analogs (e.g., 4-methoxy or 4-fluoro derivatives) show methyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays. However, methoxy groups may increase metabolic stability due to reduced oxidative susceptibility. Use QSAR models to predict substituent effects on target binding (e.g., COX-2 inhibition) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?
- Methodology :
- Dose-Response Analysis : Test across a wider concentration range (nM–μM) to identify biphasic effects.
- Target Specificity : Use kinase profiling assays or CRISPR-edited cell lines to rule off-target effects.
- Metabolite Screening : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or PPARγ). Focus on hydrogen bonding with the amide carbonyl and hydrophobic contacts with the 4-methylphenoxy group.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with lower RMSD fluctuations .
Q. What are the environmental fate and ecotoxicological risks of this compound?
- Methodology :
- Biodegradation Assays : Use OECD 301F tests to measure degradation in activated sludge.
- Ecotoxicology : Assess acute toxicity in Daphnia magna (EC) and algae (growth inhibition). Preliminary data suggest moderate persistence (t ~30 days in soil) .
Notes
- Advanced questions integrate interdisciplinary methods (e.g., computational chemistry, metabolomics) to address research gaps.
- Contradictory data require rigorous validation via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
